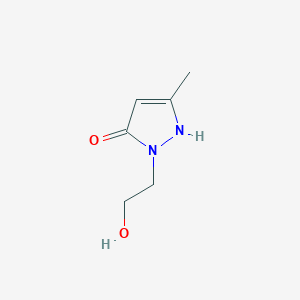

2-(2-hydroxyethyl)-5-methyl-2,3-dihydro-1H-pyrazol-3-one

Description

2-(2-Hydroxyethyl)-5-methyl-2,3-dihydro-1H-pyrazol-3-one is a pyrazolone derivative characterized by a hydroxyethyl group at position 2 and a methyl group at position 5 of the pyrazolone ring. Pyrazolones are heterocyclic compounds with a five-membered ring containing two adjacent nitrogen atoms and a ketone group. This compound is structurally related to pharmacologically active pyrazolones, such as Eltrombopag (a thrombopoietin receptor agonist), but differs in substituent placement and electronic properties .

Properties

IUPAC Name |

2-(2-hydroxyethyl)-5-methyl-1H-pyrazol-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O2/c1-5-4-6(10)8(7-5)2-3-9/h4,7,9H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUUXBCUQTIPCEW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)N(N1)CCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501277415 | |

| Record name | 5-Hydroxy-3-methyl-1H-pyrazole-1-ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501277415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42110-85-0 | |

| Record name | 5-Hydroxy-3-methyl-1H-pyrazole-1-ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501277415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-hydroxyethyl)-5-methyl-2,3-dihydro-1H-pyrazol-3-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-hydroxyethylhydrazine with 3-methyl-2-butanone in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate hydrazone, which then cyclizes to form the pyrazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-Hydroxy-ethyl)-5-methyl-2H-pyrazol-3-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

Reduction: The pyrazole ring can be reduced under specific conditions to yield a dihydropyrazole derivative.

Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Catalytic hydrogenation using palladium on carbon is a common method.

Substitution: Alkyl halides or sulfonates can be used as electrophiles in substitution reactions.

Major Products

Oxidation: Formation of 2-(2-oxoethyl)-5-methyl-2H-pyrazol-3-ol.

Reduction: Formation of 2-(2-hydroxyethyl)-5-methyl-2,3-dihydro-2H-pyrazole.

Substitution: Formation of various substituted pyrazoles depending on the electrophile used.

Scientific Research Applications

Medicinal Chemistry

Antioxidant Activity

Research indicates that 2-(2-hydroxyethyl)-5-methyl-2,3-dihydro-1H-pyrazol-3-one exhibits significant antioxidant properties. A study demonstrated that this compound can scavenge free radicals effectively, suggesting potential applications in preventing oxidative stress-related diseases such as cancer and neurodegenerative disorders .

Anti-inflammatory Effects

Another area of interest is its anti-inflammatory effects. In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines, making it a candidate for developing anti-inflammatory drugs .

Case Study: Synthesis of Derivatives

A notable case study involved synthesizing various derivatives of this compound to enhance its pharmacological properties. Researchers modified the hydroxyl group and tested the derivatives for their efficacy against specific cancer cell lines. The results indicated that certain modifications significantly improved anti-cancer activity .

Agricultural Science

Pesticide Development

The compound has been investigated for its potential use in developing novel pesticides. Its structural features allow for modifications that can enhance insecticidal activity while reducing toxicity to non-target organisms. A study conducted on modified pyrazol derivatives showed promising results in controlling pest populations with minimal environmental impact .

Herbicide Properties

Additionally, research has explored its application as a herbicide. The compound's ability to inhibit specific enzyme pathways in plants presents opportunities for developing selective herbicides that target weeds without harming crops .

Material Science

Polymer Chemistry

In material science, 2-(2-hydroxyethyl)-5-methyl-2,3-dihydro-1H-pyrazol-3-one has been utilized in synthesizing polymers with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices has shown improvements in tensile strength and resistance to degradation under various environmental conditions .

Case Study: Biodegradable Polymers

A significant case study highlighted the use of this compound in creating biodegradable polymers. Researchers successfully integrated it into polylactic acid (PLA) matrices, resulting in materials that maintain structural integrity while being environmentally friendly. The study emphasized the importance of such materials in reducing plastic waste .

Mechanism of Action

The mechanism of action of 2-(2-hydroxyethyl)-5-methyl-2,3-dihydro-1H-pyrazol-3-one depends on its specific application. In medicinal chemistry, it may act by interacting with specific enzymes or receptors, thereby modulating their activity. The hydroxyethyl group can form hydrogen bonds with target molecules, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazolone derivatives exhibit diverse biological and chemical properties depending on substituent groups. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of Selected Pyrazolone Derivatives

Key Comparative Insights

Substituent Effects on Hydrophilicity :

- The hydroxyethyl group in 2-(2-hydroxyethyl)-5-methyl-2,3-dihydro-1H-pyrazol-3-one increases water solubility compared to phenyl (e.g., Eltrombopag II) or halogenated analogs (e.g., 2-(3,4-dichlorophenyl) derivatives) .

- Fluorinated derivatives (e.g., 2-(4-fluorophenyl)) balance hydrophobicity and metabolic stability, making them suitable for drug development .

Biological Activity :

- Eltrombopag II’s dimethylphenyl group enables receptor binding via π-π interactions, critical for its role in treating thrombocytopenia .

- Halogenated derivatives (e.g., dichlorophenyl) exhibit enhanced electrophilicity, useful in agrochemicals or as enzyme inhibitors .

Synthetic Flexibility :

- The hydroxyethyl group allows further functionalization (e.g., esterification or etherification), as seen in analogs like 4-(2-hydroxyethyl)-5-methyl-1,2-dihydro-3H-pyrazol-3-one .

- Azo derivatives (e.g., diazenyl-substituted pyrazolones) demonstrate versatility in materials science due to their chromophoric properties .

Crystallographic and Structural Analysis :

- Tools like SHELXL and ORTEP-3 are critical for confirming substituent positions and hydrogen-bonding patterns, especially in hydroxyethyl-containing compounds .

Biological Activity

2-(2-hydroxyethyl)-5-methyl-2,3-dihydro-1H-pyrazol-3-one is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activities, focusing on anti-inflammatory and anticancer properties, along with relevant case studies and research findings.

- Molecular Formula : CHNO

- Molecular Weight : 154.17 g/mol

- CAS Number : 866018-39-5

Anti-inflammatory Activity

Research indicates that pyrazole derivatives, including 2-(2-hydroxyethyl)-5-methyl-2,3-dihydro-1H-pyrazol-3-one, exhibit significant anti-inflammatory effects. A study highlighted that compounds with similar structures could inhibit the release of pro-inflammatory cytokines such as TNF- in LPS-stimulated cells, suggesting a potential mechanism for reducing inflammation .

Table 1: Anti-inflammatory Effects of Pyrazole Derivatives

| Compound | IC (µM) | Target |

|---|---|---|

| Compound A | 0.283 | TNF- Release |

| Compound B | 1.76 | MAPK Pathway Inhibition |

| 2-(2-hydroxyethyl)-5-methyl-2,3-dihydro-1H-pyrazol-3-one | TBD | TBD |

Anticancer Activity

The compound has shown promising results in various cancer cell lines. In vitro studies demonstrated that pyrazole derivatives could effectively inhibit cell proliferation and induce apoptosis in cancer cells.

Case Study: Anticancer Efficacy

In a study assessing the cytotoxic effects of pyrazole derivatives on HepG2 (liver cancer) and HeLa (cervical cancer) cell lines, it was found that certain derivatives had an IC value as low as 0.71 µM against HepG2 cells . This suggests that modifications in the pyrazole structure can enhance anticancer activity.

Table 2: Anticancer Activity of Selected Pyrazole Derivatives

| Compound | Cell Line | IC (µM) |

|---|---|---|

| Compound A | HepG2 | 0.71 |

| Compound B | HeLa | 1.39 |

| 2-(2-hydroxyethyl)-5-methyl-2,3-dihydro-1H-pyrazol-3-one | TBD |

The mechanism through which 2-(2-hydroxyethyl)-5-methyl-2,3-dihydro-1H-pyrazol-3-one exerts its biological effects may involve modulation of key signaling pathways associated with inflammation and cancer progression. For instance, inhibition of the MAPK pathway has been observed in similar compounds, leading to reduced inflammatory responses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.